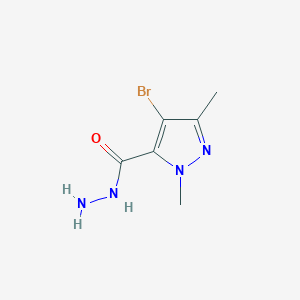

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, involves procedures like cyclocondensation, characterized by specific reactants and conditions. These processes are detailed in studies such as the one by Karrouchi et al. (2020) and another by Karrouchi et al. (2021), which provide insights into the synthesis methods and the structural formation of similar compounds (Karrouchi et al., 2020) (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often analyzed using techniques like X-ray diffraction, FT-IR, NMR, and ESI-MS, providing information about the molecular geometry and bonding. Studies such as those by Sun et al. (2013) and Aly et al. (2019) offer detailed information on the structure of related pyrazole derivatives (Sun et al., 2013) (Aly et al., 2019).

Chemical Reactions and Properties

Pyrazole derivatives exhibit various chemical reactions due to their unique structural features. Studies like those by Prabhuswamy et al. (2016) and Channar et al. (2019) explore the chemical behavior and reactivity of these compounds, highlighting their potential in different chemical applications (Prabhuswamy et al., 2016) (Channar et al., 2019).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are extensively studied in literature, as seen in the works of Saeed et al. (2020) and Lv et al. (2010), which provide a comprehensive understanding of these aspects (Saeed et al., 2020) (Lv et al., 2010).

Chemical Properties Analysis

The chemical properties of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, such as reactivity, stability, and interaction with other molecules, are essential for its utilization in various scientific domains. Research by Wen et al. (2006) and Bobko et al. (2012) delve into these aspects, providing insights into the compound's chemical behavior and interactions (Wen et al., 2006) (Bobko et al., 2012).

科学研究应用

Antimicrobial and Antiinflammatory Applications

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide derivatives have shown promising results in antimicrobial and antiinflammatory studies. For instance, compounds derived from bromoindole-2-carbohydrazides have exhibited moderate to good antiproliferative activity, indicating potential in antimicrobial applications (Narayana, Ashalatha, Raj, & Sarojini, 2009).

DNA Gyrase Inhibition

This compound has been explored in the synthesis of analogs that strongly inhibit Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase, suggesting significant potential in antibacterial therapy (Sun, Lv, Yin, Yuan, Ma, & Zhu, 2013).

Anti-HSV-1 and Cytotoxic Activities

Derivatives of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide have shown efficacy in reducing the number of viral plaques of Herpes simplex type-1 (HSV-1), indicating potential use in antiviral therapies (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Antioxidant Properties

Research on pyrazole derivatives, including those related to 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, has demonstrated potential in exhibiting antioxidant activities. For example, certain compounds have shown significant radical scavenging capacity and effective iron binding, which could be relevant in oxidative stress-related conditions (Karrouchi et al., 2019).

Corrosion Inhibition

Interestingly, derivatives of this compound have been studied for their effectiveness in inhibiting corrosion, particularly in mild steel in acidic mediums. This suggests potential industrial applications in corrosion protection (Cherrak et al., 2020).

Leishmanicidal Activities

1H-pyrazole-4-carbohydrazides, which are structurally related to 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, have shown leishmanicidal activities, opening avenues for potential applications in treating Leishmania infections (Bernardino et al., 2006).

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

属性

IUPAC Name |

4-bromo-2,5-dimethylpyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN4O/c1-3-4(7)5(6(12)9-8)11(2)10-3/h8H2,1-2H3,(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMSUDWSZAVRKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)C(=O)NN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)

![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)

![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)